Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)-
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Overview
Description
Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a 3,5-dichloro-4-hydroxyphenyl moiety, which imparts specific chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while substitution of chlorine atoms can result in various substituted derivatives.
Scientific Research Applications
Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- can be compared with other similar compounds, such as:
Methanesulfonamide, N-(3,5-dichloro-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyl group.
Methanesulfonamide, N-(3,5-dichloro-4-aminophenyl)-: Contains an amino group instead of a hydroxyl group.
Methanesulfonamide, N-(3,5-dichloro-4-nitrophenyl)-: Features a nitro group instead of a hydroxyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
CAS No. |
302942-36-5 |
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Molecular Formula |
C7H7Cl2NO3S |
Molecular Weight |
256.11 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(12,13)10-4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3 |
InChI Key |
JAXKPWSBJCIWDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
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